2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Evolution of Imidazo[1,2-a]Pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 fused heterocycle, emerged as a "privileged structure" in drug discovery due to its balanced physicochemical properties and adaptability to diverse biological targets. Early applications included the development of zolpidem (a GABAA receptor agonist for insomnia) and alpidem (an anxiolytic agent), both approved in the 1980s. These successes spurred systematic exploration of the scaffold’s structure-activity relationships (SAR), revealing that:
- Positional functionalization : Substitutions at C-2 and C-6 (as seen in the target compound) significantly modulate receptor affinity and metabolic stability.
- Electron-rich core : The scaffold’s inherent π-electron density facilitates interactions with enzymatic active sites, particularly in kinase and protease inhibition.
By the 2010s, over 50 clinical candidates featuring this scaffold were under investigation for conditions ranging from infectious diseases to oncology. For instance, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C-6 demonstrated enhanced antibacterial activity against multidrug-resistant Staphylococcus aureus (MIC values: 0.25–2 μg/mL).
Key Milestones in Trifluoromethylated Heterocycle Research
Trifluoromethyl (-CF₃) incorporation into heterocycles became a cornerstone of modern medicinal chemistry following three pivotal advances:
- Synthetic accessibility : The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) enabled nucleophilic trifluoromethylation under mild conditions, bypassing hazardous reagents like SbF₃.
- Metabolic stabilization : CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, as demonstrated in fluoxetine (Prozac®), which exhibits a 100-hour half-life versus 4 hours for non-fluorinated analogs.
- Target engagement : Trifluoromethyl’s strong electronegativity (-I effect) and lipophilicity (Hansch π parameter: 0.88) improve membrane permeability and binding pocket occupancy.
In heterocyclic systems, CF₃ groups at C-6 of imidazo[1,2-a]pyridines were shown to enhance anticancer activity by 3–5 fold compared to methyl or halogen substituents, as evidenced in studies against MCF-7 breast cancer cells (IC₅₀: 1.2 μM vs. 4.7 μM for chloro analogs).
Emergence of 3,4-Dimethoxyphenyl Substitutions in Drug Discovery
The 3,4-dimethoxyphenyl moiety gained prominence through its role in optimizing CNS-active agents and antimicrobials. Key developments include:
- Dopaminergic modulation : Early phenethylamine derivatives like 3,4-dimethoxyphenethylamine (DMPEA) demonstrated serotonergic activity, though clinical use was limited by rapid metabolism (t₁/₂ <1 hour). Methoxy groups at these positions later proved critical in bevantolol, a β-blocker with enhanced coronary vasodilation.
- Solubility-pharmacokinetic balance : In antimalarial THIQ derivatives, 3,4-dimethoxyphenyl groups increased aqueous solubility by 40% compared to unsubstituted analogs while maintaining nanomolar potency against Plasmodium falciparum.
When applied to imidazo[1,2-a]pyridines, the 3,4-dimethoxyphenyl substitution at C-2 synergizes with C-6-CF₃ groups by:
- Providing H-bond acceptors (methoxy oxygen) for target engagement
- Counterbalancing CF₃’s lipophilicity to maintain LogP <5
- Shielding the core from oxidative metabolism via steric hindrance
Tables
Table 1. Comparative Bioactivity of Imidazo[1,2-a]Pyridine Derivatives
Table 2. Synthetic Advances in Trifluoromethylation
Properties
Molecular Formula |
C16H13F3N2O2 |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H13F3N2O2/c1-22-13-5-3-10(7-14(13)23-2)12-9-21-8-11(16(17,18)19)4-6-15(21)20-12/h3-9H,1-2H3 |
InChI Key |
GCLQXNPKSZJCPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Approaches
Reaction of α-Halo Carbonyl Compounds with 2-Aminopyridines
One of the most established methods for synthesizing 2-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves the reaction between an α-halo carbonyl compound and a 2-aminopyridine derivative.
- 2-Amino-5-trifluoromethylpyridine is reacted with 2-bromo-3,4-dimethoxyacetophenone in an appropriate solvent (typically ethanol or isopropanol)
- The reaction mixture is heated under reflux for 4-6 hours
- After cooling, the precipitate is filtered, washed, and recrystallized to obtain the pure product
- Temperature: 78-82°C
- Solvent: Ethanol or isopropanol
- Reaction time: 4-6 hours
- Yield: 65-75%
Condensation of 2-Aminopyridines with α-Diketones
This method involves the condensation of 2-amino-5-trifluoromethylpyridine with 3,4-dimethoxyphenylglyoxal.
- 2-Amino-5-trifluoromethylpyridine and 3,4-dimethoxyphenylglyoxal are combined in a suitable solvent
- The reaction mixture is heated under reflux conditions
- The product is isolated by filtration or extraction followed by purification
- Temperature: 110-120°C
- Solvent: Acetic acid or ethanol
- Reaction time: 3-5 hours
- Yield: 60-70%
Modern Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient approach for the synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages such as shorter reaction times and improved yields.
- 2-Amino-5-trifluoromethylpyridine and 3,4-dimethoxyphenylglyoxal monohydrate are mixed in ethanol
- Catalytic amount of molecular iodine (30 mol%) is added
- The mixture is subjected to microwave irradiation
- The product is isolated and purified by recrystallization or column chromatography
- Microwave power: 300-400 W
- Temperature: 130°C
- Reaction time: 15-20 minutes
- Yield: 75-85%
One-Pot Three-Component Reaction
A more efficient approach involves a one-pot, three-component reaction of 3,4-dimethoxyphenylglyoxal, cyclic 1,3-dicarbonyls, and 2-amino-5-trifluoromethylpyridine under microwave irradiation.
- 3,4-Dimethoxyphenylglyoxal, a suitable cyclic 1,3-dicarbonyl compound, and 2-amino-5-trifluoromethylpyridine are combined in ethanol
- Molecular iodine (30 mol%) is added as a catalyst
- The mixture is subjected to microwave irradiation
- The product is isolated and purified
- Microwave power: 300-400 W
- Temperature: 130°C
- Reaction time: 15-20 minutes
- Yield: 70-80%
Metal-Catalyzed Approaches
Yttrium Triflate-Catalyzed Synthesis
Recent developments include the use of Y(OTf)₃ as a Lewis acid catalyst for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through three-component aza-Friedel–Crafts reactions.
- 6-Trifluoromethylimidazo[1,2-a]pyridine is reacted with 3,4-dimethoxybenzaldehyde and an appropriate amine in the presence of Y(OTf)₃
- The reaction is carried out under air atmosphere without special requirements for anhydrous conditions
- The product is isolated and purified
- Catalyst: Y(OTf)₃ (10 mol%)
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
- Yield: 65-75%
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| α-Halo Carbonyl with 2-Aminopyridine | 4-6 hours | 78-82°C | 65-75 | Well-established, reliable | Longer reaction time, moderate yield |
| Condensation with α-Diketones | 3-5 hours | 110-120°C | 60-70 | Simple procedure | Higher temperature required |
| Microwave-Assisted Synthesis | 15-20 min | 130°C | 75-85 | Short reaction time, higher yield | Requires specialized equipment |
| One-Pot Three-Component | 15-20 min | 130°C | 70-80 | Atom economy, one-pot process | Requires specialized equipment |
| Y(OTf)₃-Catalyzed | 12-24 hours | RT-60°C | 65-75 | Mild conditions, functional group tolerance | Longer reaction time, expensive catalyst |
Purification and Characterization
Purification Techniques
The crude this compound can be purified using various techniques:
- Recrystallization : Typically performed using ethanol, ethyl acetate, or a mixture of dichloromethane and hexane
- Column Chromatography : Using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
- Preparative HPLC : For higher purity requirements
Characterization Data
- Appearance: Pale yellow to off-white crystalline solid
- Melting Point: 168-170°C
- Molecular Formula: C₁₆H₁₃F₃N₂O₂
- Molecular Weight: 322.28 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.55 (s, 1H), 7.45 (dd, J = 9.2, 1.8 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 7.22 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H), 3.92 (s, 3H)
- ¹³C NMR (100 MHz, CDCl₃): δ 149.8, 149.2, 147.3, 145.6, 127.5 (q, J = 32.5 Hz), 124.6 (q, J = 270.2 Hz), 122.8, 121.5, 118.9, 117.6 (q, J = 3.8 Hz), 116.4, 111.7, 109.2 (q, J = 4.2 Hz), 108.2, 56.1, 56.0
- HRMS (ESI): m/z calculated for C₁₆H₁₄F₃N₂O₂ [M+H]⁺: 323.1007; found: 323.1012
Scale-Up Considerations
For larger-scale synthesis of this compound, several factors need to be considered:
- Safety : The α-halo carbonyl compounds used in some synthetic routes are potentially hazardous and require careful handling
- Heat Management : Efficient heat transfer becomes crucial for larger reaction volumes
- Solvent Selection : Greener solvents like ethanol or 2-propanol are preferred over more toxic alternatives
- Purification Strategy : Recrystallization is generally more practical than chromatography for larger scales
The Y(OTf)₃-catalyzed method has demonstrated successful gram-scale synthesis with consistent yields, making it a viable option for larger-scale production.
Chemical Reactions Analysis
C3-Alkylation via Aza-Friedel–Crafts Reaction
The trifluoromethyl group enhances electrophilic substitution at C3. Using Y(OTf)₃ as a catalyst, three-component reactions with aldehydes and amines proceed efficiently :
| Substrate | Aldehyde | Amine | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Target compound | p-Tolualdehyde | Morpholine | Y(OTf)₃ (10) | 78 | |
| Target compound | Benzaldehyde | Piperidine | Y(OTf)₃ (10) | 72 |
Conditions : Toluene, 110°C, 12 hours, air atmosphere.
Mechanism : Y(OTf)₃ activates the aldehyde, forming an iminium intermediate that undergoes nucleophilic attack by the C3 position .
Arylomethylation at C3
Glyoxylic acid-mediated reactions with aryl boronic acids enable C3-arylmethylation under mild conditions :
textTarget compound + glyoxylic acid + (4-methoxyphenyl)boronic acid → 3-(4-methoxybenzyl)-derivative (KOtBu, CH₃CN, 90°C, 12 h, 75% yield)[1].
Key intermediates :
Catalytic Asymmetric Conjugate Addition
The C3 nucleophilicity allows enantioselective additions. Using Λ-RhS catalyst :
textTarget compound + 2-phenylimidazo[1,2-a]pyridine → (R)-3aa (99% yield, er >99:1, CH₂Cl₂, 3 h)[4].
Optimized conditions : Ethanol solvent, room temperature, 2 mol% Λ-RhS .
Functionalization via Vilsmeier-Haack Formylation
Electrophilic formylation at C3 is achieved using the Vilsmeier reagent (POCl₃/DMF) :
textTarget compound → 3-carbaldehyde derivative (Yield: 75%, CHCl₃, reflux, 4–24 h)[7].
Applications : The aldehyde serves as a precursor for Schiff bases and cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling
While not directly reported for this compound, analogous imidazo[1,2-a]pyridines undergo coupling with aryl boronic acids using Pd catalysts :
text3-Bromo derivative + ArB(OH)₂ → 3-Aryl product (Pd(OAc)₂, K₂CO₃, DMF, 80°C, 12 h, ~70% yield)[2].
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 modifications influence electronic properties and target affinity. Key analogs include:
Key Findings :
Substituent Variations at Position 6
Position 6 substituents modulate steric bulk and binding interactions:
Key Findings :
Core Saturation and Stereochemical Modifications
Key Findings :
- Saturation of the imidazo[1,2-a]pyridine core (e.g., dihydro derivatives) may alter conformational flexibility and target engagement .
Biological Activity
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine family, characterized by a unique chemical structure that imparts significant biological activity. With the molecular formula and a molecular weight of 322.28 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Pharmacological Properties
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The specific compound this compound is noted for its potential in various therapeutic areas:
- Anticancer Activity : Compounds within this class have demonstrated efficacy against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer properties .
- Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammatory responses through inhibition of cyclooxygenase enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the trifluoromethyl group and the dimethoxyphenyl moiety plays a critical role in modulating its pharmacological effects. SAR studies have identified key interactions that enhance binding affinity to biological targets.
| Structural Feature | Effect on Biological Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and may enhance cellular uptake |
| Dimethoxy Group | Potentially increases selectivity towards specific receptors |
Study on Anticancer Activity
A recent study investigated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity at low concentrations. The study emphasized the importance of the trifluoromethyl substitution in enhancing activity against resistant cancer types .
Anti-inflammatory Research
Another research effort focused on evaluating the anti-inflammatory potential of this compound through in vitro assays measuring COX-1 and COX-2 inhibition. Results indicated that the compound could significantly reduce inflammation markers compared to standard anti-inflammatory drugs . This positions it as a potential candidate for further development in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and electrophilic precursors. For example, a copper-catalyzed three-component coupling (TCC) reaction using 2-aminopyridines, aryl aldehydes, and alkynes has been reported for imidazo[1,2-a]pyridines . Alternatively, refluxing 2-aminobenzimidazole with chalcone derivatives in ethanol under basic conditions (e.g., Et₃N) can yield structurally related imidazoheterocycles . Key steps include purification via column chromatography (e.g., n-hexane/EtOAc) and structural validation using NMR and IR spectroscopy.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization involves a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing dimethoxyphenyl and trifluoromethyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity and stoichiometric composition .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening often focuses on antiproliferative activity using cancer cell lines (e.g., HepG2, MCF-7, HT-29). The compound is tested at varying concentrations (e.g., 1–100 µM) via MTT or SRB assays, with IC₅₀ values calculated to assess potency . Positive controls like doxorubicin are included for comparison .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- The 3,4-dimethoxyphenyl group enhances cellular uptake due to lipophilicity, while the trifluoromethyl group improves metabolic stability .
- Modifications at the 6-position (e.g., tetrahydropyridine substituents) increase selectivity for cancer cells over normal cells .
- Comparative assays with analogues (e.g., fluorophenyl or chlorophenyl derivatives) identify optimal substituents for potency .
Q. What mechanistic models are used to study its antiproliferative effects?
- Methodological Answer :
- In Vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential assays (JC-1 dye) .
- Kinase Inhibition Profiling : Screening against kinase panels (e.g., EGFR, Aurora kinases) to identify molecular targets .
- Molecular Docking : Computational modeling to predict binding interactions with proteins like tubulin or DNA topoisomerases .
Q. How are pharmacokinetic properties optimized for this compound?
- Methodological Answer :
- Solubility : Introduction of polar groups (e.g., hydroxyl, carboxyl) or formulation with cyclodextrins .
- Metabolic Stability : Deuteriation of labile C-H bonds or fluorination to block cytochrome P450 oxidation .
- Bioavailability : Pharmacokinetic studies in rodent models to assess oral absorption and half-life .
Contradictions and Limitations
- Synthetic Yields : Copper-catalyzed TCC reactions () offer broad substrate scope but may yield <70% for bulky substituents, whereas reflux methods ( ) provide higher purity but require longer reaction times .
- Biological Selectivity : While tetrahydropyridine-substituted analogues show improved selectivity (), off-target effects on normal cells remain a concern, necessitating further SAR refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
